molecular formula C20H18FN3O3S2 B2702660 4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 476642-83-8

4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

Katalognummer: B2702660
CAS-Nummer: 476642-83-8
Molekulargewicht: 431.5
InChI-Schlüssel: QRKGMAPRTJYFJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is a synthetic benzamide derivative characterized by two key structural features:

  • A 6-fluorobenzo[d]thiazol-2-yl moiety, which contributes to π-π stacking and hydrogen-bonding interactions.
  • A diallylsulfamoyl group at the para-position of the benzamide ring, imparting steric bulk and moderate lipophilicity.

This compound is hypothesized to exhibit biological activity due to its structural resemblance to other thiazole-containing molecules with reported enzyme inhibitory, receptor antagonistic, or adjuvant-enhancing properties .

Eigenschaften

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S2/c1-3-11-24(12-4-2)29(26,27)16-8-5-14(6-9-16)19(25)23-20-22-17-10-7-15(21)13-18(17)28-20/h3-10,13H,1-2,11-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKGMAPRTJYFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: The synthesis begins with the preparation of the 6-fluorobenzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamide Group: The benzamide group is introduced by reacting the benzo[d]thiazole derivative with a suitable benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine.

    Attachment of the Diallylsulfamoyl Group: The final step involves the sulfonation of the intermediate product with diallylamine and a sulfonyl chloride, such as chlorosulfonic acid, under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or benzo[d]thiazole moieties, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its sulfonamide structure, which is known for antibacterial and antifungal properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a probe to study sulfonamide-related biochemical pathways.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorinated benzo[d]thiazole moiety may enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related benzamide derivatives:

Compound Name / ID Key Substituents Melting Point (°C) Yield (%) Notable Properties
Target Compound 6-fluorobenzo[d]thiazol-2-yl; diallylsulfamoyl N/A N/A High lipophilicity (diallylsulfamoyl); potential metabolic stability (6-F)
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(diethylsulfamoyl)benzamide 4-fluorophenyl thiazole; diethylsulfamoyl N/A N/A Moderate steric hindrance (diethyl vs. diallyl)
N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (Compound 11) 6-bromobenzo[d]thiazol-2-yl; 4-methylpiperazine N/A 55 Polar piperazine group enhances solubility
N-(4-Pyridin-2-yl)thiazol-2-yl)benzamide derivatives Pyridyl-thiazole; unsubstituted benzamide N/A 38–86 Micromolar adenosine affinity; substituent-dependent activity
TOZ5: 4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide 4-fluoro; morpholine; methoxy N/A 45 Fluorine at para-position enhances electronic effects
Key Observations:
  • Fluorine Positioning: The 6-fluoro substituent on the benzothiazole ring may enhance metabolic stability and target binding compared to 4-fluoro (TOZ5) or non-fluorinated analogs (e.g., Compound 11) .
  • Heterocyclic Moieties : Piperazine (Compound 11) and morpholine (TOZ5) substituents improve solubility but may reduce bioavailability due to increased polarity .
Enzyme Inhibition and Receptor Binding:
  • ZAC Antagonism : N-(Thiazol-2-yl)benzamide analogs with ortho-substitutions (e.g., 5a, m-fluoro) show strong ZAC antagonism, whereas para-substitutions (e.g., 4g) are inactive . The target compound’s diallylsulfamoyl group at the benzamide para-position may follow similar trends, necessitating further testing.
  • Adenosine Affinity: Pyridyl-thiazole benzamides () exhibit micromolar adenosine receptor binding, suggesting the thiazole ring’s critical role. The target’s fluorobenzo[d]thiazol group may enhance affinity through electronegative interactions .
NF-κB Activation:
  • Compounds with aminothiazole scaffolds (e.g., 2D216 in ) potentiate TLR adjuvant activity. The target’s diallylsulfamoyl group could modulate similar pathways but requires empirical validation .

Biologische Aktivität

The compound 4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant case studies and data.

Antitumor Activity

Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant antitumor properties. In particular, derivatives similar to 4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide have shown promising results in inhibiting cancer cell proliferation. For instance:

  • In vitro studies demonstrated that related benzothiazole derivatives could inhibit cell growth in various cancer cell lines, with IC50 values often below 10 µM .
  • A specific study reported that compounds with similar structural features effectively induced apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against various bacterial strains. The following findings emerged:

  • Broth Microdilution Assays : The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL depending on the bacterial strain tested .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with DNA replication processes, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Antitumor Efficacy in Cell Lines

A detailed investigation was conducted on the efficacy of 4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide in human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)8.5Induction of apoptosis via caspase activation
HCT116 (Colon)5.3Cell cycle arrest at G2/M phase
A549 (Lung)7.0Inhibition of proliferation through DNA damage

This study highlighted the compound's ability to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, 4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide was tested against several pathogens:

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus16Bactericidal
Escherichia coli32Bacteriostatic
Candida albicans8Fungicidal

These results suggest that the compound possesses broad-spectrum antimicrobial activity, which could be beneficial in treating infections caused by resistant strains.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.